molecular formula C7H13NO4S B13015834 Methyl 3-(azetidine-3-sulfonyl)propanoate

Methyl 3-(azetidine-3-sulfonyl)propanoate

Cat. No.: B13015834
M. Wt: 207.25 g/mol
InChI Key: FLJNGKRUGJYEKH-UHFFFAOYSA-N
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Description

Methyl 3-(azetidine-3-sulfonyl)propanoate is a chemical compound with a unique structure that includes an azetidine ring, a sulfonyl group, and a propanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(azetidine-3-sulfonyl)propanoate typically involves the reaction of azetidine derivatives with sulfonyl chlorides and subsequent esterification. One common method involves the use of azetidine-3-sulfonyl chloride, which reacts with methyl propanoate under basic conditions to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(azetidine-3-sulfonyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfonic acids.

    Reduction: The ester group can be reduced to form alcohols.

    Substitution: The azetidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfonic acids and related derivatives.

    Reduction: Alcohols and other reduced forms of the ester group.

    Substitution: Various substituted azetidine derivatives.

Scientific Research Applications

Methyl 3-(azetidine-3-sulfonyl)propanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of Methyl 3-(azetidine-3-sulfonyl)propanoate involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, potentially inhibiting their activity. The sulfonyl group can form strong interactions with biological molecules, enhancing the compound’s bioactivity .

Comparison with Similar Compounds

Similar Compounds

    Azetidine-3-carboxylate: Similar structure but lacks the sulfonyl group.

    Azetidine-3-sulfonamide: Contains a sulfonamide group instead of a sulfonyl group.

    Methyl 3-(azetidine-3-carboxyl)propanoate: Similar ester structure but lacks the sulfonyl group.

Uniqueness

Methyl 3-(azetidine-3-sulfonyl)propanoate is unique due to the presence of both the azetidine ring and the sulfonyl group, which confer distinct chemical and biological properties.

Biological Activity

Methyl 3-(azetidine-3-sulfonyl)propanoate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapeutics and other medical applications. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

This compound features a sulfonyl group attached to an azetidine ring, which contributes to its unique chemical properties. The structure can be represented as follows:

Methyl 3 azetidine 3 sulfonyl propanoateC5H9NO4S\text{Methyl 3 azetidine 3 sulfonyl propanoate}\rightarrow \text{C}_5\text{H}_9\text{NO}_4\text{S}

Research indicates that this compound may exert its biological effects through modulation of the spliceosome, a complex responsible for pre-mRNA splicing. This mechanism is particularly relevant in cancer biology, where aberrant splicing can lead to oncogenesis.

Key Mechanisms:

  • Spliceosome Modulation : The compound has been shown to interact with the SF3B subunit of the spliceosome, influencing alternative splicing pathways that are crucial for cancer cell survival .
  • Cytotoxicity : In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines, including melanoma (IC50 = 39 nM), HeLa (IC50 = 50 nM), and prostate cancer (PC-3, IC50 = 142 nM) .

Biological Activity Data

The following table summarizes the biological activity of this compound across different cancer cell lines:

Cell Line IC50 (nM) Mechanism
Melanoma (SK-MEL-2)39Spliceosome modulation
HeLa50Spliceosome modulation
Prostate (PC-3)142Spliceosome modulation

Case Studies

  • Antitumor Activity : A study evaluated the effects of this compound on various tumor cell lines. The results indicated that the compound selectively inhibited tumor growth by inducing apoptosis through spliceosome interference. This was particularly evident in cells with mutations in splicing factors .
  • Mechanistic Insights : Further mechanistic studies revealed that treatment with this compound led to altered expression levels of several oncogenes and tumor suppressor genes, suggesting a broader impact on gene expression regulation beyond direct cytotoxicity .

Properties

Molecular Formula

C7H13NO4S

Molecular Weight

207.25 g/mol

IUPAC Name

methyl 3-(azetidin-3-ylsulfonyl)propanoate

InChI

InChI=1S/C7H13NO4S/c1-12-7(9)2-3-13(10,11)6-4-8-5-6/h6,8H,2-5H2,1H3

InChI Key

FLJNGKRUGJYEKH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCS(=O)(=O)C1CNC1

Origin of Product

United States

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